3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-cyclopentyl-2-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-10(11(14)15)7-9(12-13)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,14,15) |
InChI Key |
JDHDFZBXEZPDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles under mild conditions . Another method includes the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, followed by in situ oxidation with bromine to yield pyrazoles .
Industrial Production Methods
Industrial production methods for pyrazoles often involve large-scale reactions with optimized conditions to ensure high yields and purity. These methods may include the use of catalysts such as ruthenium or copper to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts such as ruthenium and copper . The conditions for these reactions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring. These products can be further utilized in the synthesis of more complex heterocyclic systems .
Scientific Research Applications
3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence processes such as inflammation and microbial growth .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs, focusing on substituents at N1 and position 3, molecular formulas, weights, and unique features:
Key Observations
Substituent Effects on Properties: Cycloalkyl Size: Larger substituents (e.g., cyclopentyl vs. cyclopropyl) increase steric bulk and lipophilicity, which may influence binding affinity in biological targets or solubility in organic solvents . Aromatic substituents (e.g., phenyl in ) introduce rigidity and electronic effects, enhancing crystallinity or receptor interactions.
Molecular Weight Trends :
- The target compound (208.26 g/mol) lies mid-range among analogs. Lower-weight derivatives (e.g., 154.17 g/mol in ) may exhibit improved bioavailability, while higher-weight analogs (e.g., 228.25 g/mol in ) could face challenges in drug permeability.
Similarity Scores :
Research Implications
- Drug Design : Ethyl and cyclopentyl groups in the target compound balance lipophilicity and steric effects, making it a candidate for optimizing kinase inhibitors or anti-inflammatory agents.
- Material Science : Phenyl-substituted analogs () may serve as ligands in metal-organic frameworks (MOFs) due to their aromaticity and rigidity.
Biological Activity
3-Cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CPEPCA) is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative efficacy with similar compounds.
Molecular Formula: C₁₁H₁₆N₂O₂
Molecular Weight: 208.26 g/mol
IUPAC Name: 5-cyclopentyl-2-ethylpyrazole-3-carboxylic acid
Canonical SMILES: CCN1C(=CC(=N1)C2CCCC2)C(=O)O
Synthesis
CPEPCA can be synthesized through various methods, including cycloaddition reactions involving N-isocyanoiminotriphenylphosphorane and terminal alkynes. These methods are optimized for yield and purity using catalysts like ruthenium or copper.
Biological Activities
CPEPCA exhibits a range of biological activities, primarily focusing on:
- Antimicrobial Activity: Studies indicate that CPEPCA has significant antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Cytotoxicity | Selective inhibition of cancer cell lines |
The mechanism by which CPEPCA exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may bind to enzymes or receptors involved in inflammation and microbial growth regulation. Ongoing research aims to elucidate the precise pathways affected by this compound.
Comparative Studies
In comparison to other pyrazole derivatives, such as 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid, CPEPCA demonstrates unique substitution patterns that influence its reactivity and biological efficacy. For instance, while both compounds exhibit antimicrobial properties, CPEPCA has shown superior activity against specific bacterial strains.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound (CPEPCA) | High | Moderate |
| 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid | Moderate | Low |
Case Studies
Recent studies have highlighted the potential of CPEPCA in treating conditions associated with inflammation and infection. For example, a study investigating its effects on Trypanosoma brucei demonstrated promising results in inhibiting parasite growth while maintaining low toxicity levels in mammalian cells .
In Vivo Evaluation
In vivo studies showed that administration of CPEPCA led to significant reductions in parasitemia in mouse models infected with T. brucei, indicating its potential as a therapeutic agent against trypanosomiasis .
Q & A
Basic: What are the standard synthetic routes for preparing 3-cyclopentyl-1-ethyl-1H-pyrazole-5-carboxylic acid?
The synthesis typically involves cyclocondensation reactions. A common approach includes:
- Step 1 : Formation of the pyrazole ring via reaction of hydrazine derivatives with β-keto esters or diketones.
- Step 2 : Introduction of the cyclopentyl group via alkylation or nucleophilic substitution at the pyrazole's 3-position.
- Step 3 : Ethylation at the 1-position using ethyl halides or Mitsunobu conditions.
- Step 4 : Hydrolysis of ester intermediates to yield the carboxylic acid moiety.
Key reagents include cyclopentyl bromide for cyclopentylation and ethyl iodide for ethyl substitution. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid byproducts like N-alkylated isomers .
Basic: What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, ethyl group at δ 1.2–1.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using C18 columns with UV detection at 210–260 nm .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected [M+H]+ at m/z 209.2) .
Advanced: How do reaction conditions influence the regioselectivity of cyclopentyl and ethyl group attachment?
Regioselectivity depends on:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor N-alkylation at the 1-position, while non-polar solvents may lead to competing O-alkylation.
- Base Choice : Strong bases (e.g., NaH) enhance deprotonation of the pyrazole NH, directing substitution to the 1-position.
- Temperature : Lower temperatures (0–25°C) minimize side reactions during cyclopentylation.
A comparative study of substituent positioning in analogs showed >80% yield with DMF/NaH at 0°C .
Advanced: How does the cyclopentyl group impact biological activity compared to cyclopropyl or aromatic substituents?
Structural comparisons reveal:
| Substituent | Biological Activity | LogP | Receptor Binding Affinity |
|---|---|---|---|
| Cyclopentyl (target) | Moderate COX-2 inhibition | 2.8 | IC50 = 1.2 μM (COX-2) |
| Cyclopropyl (analog) | Higher antimicrobial activity | 2.1 | IC50 = 0.8 μM (FabI enzyme) |
| Phenyl (analog) | Enhanced anti-inflammatory activity | 3.5 | IC50 = 0.5 μM (TNF-α) |
The cyclopentyl group balances lipophilicity and steric bulk, optimizing membrane permeability while reducing metabolic instability compared to smaller cyclopropyl groups .
Advanced: What strategies are effective for resolving contradictions in reported biological data for pyrazole derivatives?
Discrepancies in activity data (e.g., COX-2 vs. TNF-α inhibition) may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, inhibitor concentrations).
- Structural Analog Comparisons : Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins.
- Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to observed effects .
Advanced: How can researchers optimize the compound’s solubility for in vivo studies?
- Salt Formation : Use sodium or potassium salts to enhance aqueous solubility.
- Co-solvent Systems : Employ DMSO:PBS (10:90 v/v) for dosing solutions.
- Prodrug Design : Esterify the carboxylic acid to improve bioavailability, followed by enzymatic hydrolysis in vivo .
Basic: What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Store at −20°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : Tools like SwissADME estimate:
- Bioavailability : 65% (moderate due to carboxylic acid group).
- Blood-Brain Barrier (BBB) Permeability : Low (logBB = −1.2).
- CYP450 Interactions : Substrate for CYP3A4 (risk of drug-drug interactions) .
Advanced: How can structural modifications enhance target selectivity?
- Positional Isomerism : Shifting the carboxylic acid to the 4-position (e.g., 5-cyclopentyl-1-ethyl-1H-pyrazole-4-carboxylic acid) may alter receptor binding.
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole group to maintain acidity while improving metabolic stability .
Basic: What are the compound’s key physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
